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Compound of Interest

Compound Name: Gingerglycolipid C

Cat. No.: B14159127

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Gingerglycolipid C, a monoacyldigalactosylglycerol identified in Zingiber officinale (ginger).
The information presented herein is essential for the identification, characterization, and further
investigation of this compound for potential therapeutic applications.

Introduction

Gingerglycolipid C is a naturally occurring glycolipid that has garnered interest for its potential
biological activities. Accurate and detailed spectroscopic data are fundamental for its
unambiguous identification, synthesis, and the exploration of its mechanism of action in
biological systems. This document compiles and presents the available Nuclear Magnetic
Resonance (NMR) and Mass Spectrometry (MS) data for Gingerglycolipid C.

Spectroscopic Data
Mass Spectrometry (MS) Data

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation
pattern of a molecule, aiding in its structural elucidation. While a detailed experimental mass
spectrum for Gingerglycolipid C is not publicly available in the referenced literature, its identity
is typically confirmed using high-resolution mass spectrometry. The general approach involves
identifying the parent ion and characteristic fragment ions.
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Table 1: Predicted Mass Spectrometry Data for Gingerglycolipid C

lon Type Predicted m/z Description

[M+H]*+ 681.4320 Protonated molecule
[M+Na]* 703.4140 Sodium adduct

[M+K]* 719.3879 Potassium adduct

Fragment 359.2074 Loss of the oleoyl group
Fragment 327.1186 Digalactosylglycerol fragment

Oxonium ion from the
Fragment 165.0552 )
galactose unit

Note: The predicted m/z values are based on the chemical formula CssHeoO14 and may vary

slightly in experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. The *H-NMR spectrum reveals the chemical environment and connectivity of
protons, while the 13C-NMR spectrum provides information about the carbon skeleton.

To date, specific, publicly available *H-NMR and *C-NMR spectral data for Gingerglycolipid C
from primary literature is limited. The following tables are based on the known structure of
Gingerglycolipid C and typical chemical shifts for similar galactosylglycerol lipids.

Table 2: Predicted *H-NMR Chemical Shifts for Gingerglycolipid C
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) Predicted Chemical Shift o
Assignment Multiplicity

(3, ppm)

Glycerol Moiety

H-1a ~4.40 dd
H-1b ~4.25 dd
H-2 ~3.95 m
H-3a ~3.70 dd
H-3b ~3.60 dd
Oleoyl Moiety

H-9, H-10 ~5.35 m
H-2 ~2.30 t
H-8, H-11 ~2.00 m
H-3 ~1.60 m
-(CH2)n- ~1.30 brs
CHs ~0.90 t

Galactosyl Moieties

Anomeric H (B-Gal) ~4.35 d
Anomeric H (a-Gal) ~4.90 d
Other Sugar Protons 3.40-4.10 m

Table 3: Predicted 13C-NMR Chemical Shifts for Gingerglycolipid C
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Assignment

Predicted Chemical Shift (8, ppm)

Glycerol Moiety

C-1 ~64.0

C-2 ~71.0

C-3 ~70.0
Oleoyl Moiety

C=0 ~174.0
C-9, C-10 ~130.0
C-2 ~34.0

C-3 ~25.0
-(CH2)n- 29.0 - 30.0
CHs ~14.0
Galactosyl Moieties

Anomeric C (B-Gal) ~104.0
Anomeric C (a-Gal) ~100.0
Other Sugar Carbons 61.0-76.0

Experimental Protocols

The following are generalized experimental protocols for the acquisition of MS and NMR data

for glycolipids like Gingerglycolipid C, based on standard methodologies in the field.

Mass Spectrometry (UPLC-ESI-MS/MS)

A widely used method for the analysis of lipids is Ultra-Performance Liquid Chromatography

coupled with Electrospray lonization Tandem Mass Spectrometry (UPLC-ESI-MS/MS).

» Sample Preparation: The lipid extract containing Gingerglycolipid C is dissolved in an

appropriate solvent mixture, typically methanol/chloroform.
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Chromatographic Separation: The sample is injected into a UPLC system equipped with a
C18 column. A gradient elution is employed using a mobile phase consisting of two solvents
(e.g., A: water with 0.1% formic acid; B: acetonitrile/isopropanol with 0.1% formic acid). The
gradient is programmed to separate the different lipid classes.

Mass Spectrometric Detection: The eluent from the UPLC is introduced into the ESI source
of a tandem mass spectrometer. Data is acquired in both positive and negative ion modes.
Full scan MS is used to identify the parent ions, and product ion scans (MS/MS) are
performed on selected parent ions to obtain fragmentation patterns for structural
confirmation.

NMR Spectroscopy

Sample Preparation: A purified sample of Gingerglycolipid C (typically 1-5 mg) is dissolved
in a deuterated solvent suitable for lipids, such as deuterated chloroform (CDCIs) or a
mixture of CDCIs and deuterated methanol (CDsOD).

Data Acquisition: *H-NMR and *3C-NMR spectra are acquired on a high-field NMR
spectrometer (e.g., 500 MHz or higher). Standard pulse sequences are used for one-
dimensional spectra. For complete structural elucidation, two-dimensional NMR experiments
such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum
Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to
establish proton-proton and proton-carbon connectivities.

Visualization of Methodologies

The following diagrams illustrate the general workflows for the spectroscopic analysis of

Gingerglycolipid C.
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Fig. 1. General workflow for the isolation and spectroscopic analysis of Gingerglycolipid C.
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Fig. 2: Logical relationship of spectroscopic techniques in elucidating the structure of
Gingerglycolipid C.

« To cite this document: BenchChem. [In-Depth Technical Guide to the Spectroscopic Data of
Gingerglycolipid C]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b14159127#spectroscopic-data-of-gingerglycolipid-c-
nmr-ms]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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